Cas no 1805550-76-8 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile)

2-(ジフルオロメチル)-5-ヨード-3-(トリフルオロメチル)ピリジン-6-アセトニトリルは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基、トリフルオロメチル基、ヨード置換基、およびアセトニトリル基を有するという特異な構造が特徴です。この多官能性構造により、生体活性化合物の合成における重要な構築ブロックとして機能します。特に、フッ素原子の導入により代謝安定性が向上し、農薬や医薬品開発におけるリード化合物としての有用性が高まっています。ヨード基はさらに官能基変換の可能性を提供し、多様な誘導体合成への展開が可能です。

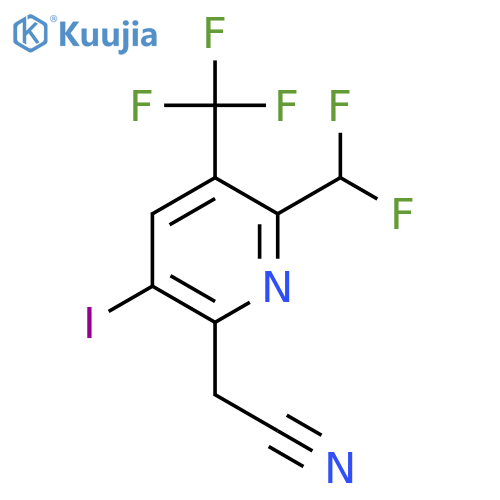

1805550-76-8 structure

商品名:2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile

CAS番号:1805550-76-8

MF:C9H4F5IN2

メガワット:362.037951469421

CID:4804048

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile

-

- インチ: 1S/C9H4F5IN2/c10-8(11)7-4(9(12,13)14)3-5(15)6(17-7)1-2-16/h3,8H,1H2

- InChIKey: LHQMOFBPLMFNBB-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(F)(F)F)C(C(F)F)=NC=1CC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 36.7

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019927-500mg |

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile |

1805550-76-8 | 95% | 500mg |

$1,701.85 | 2022-04-01 | |

| Alichem | A029019927-1g |

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile |

1805550-76-8 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029019927-250mg |

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile |

1805550-76-8 | 95% | 250mg |

$931.00 | 2022-04-01 |

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1805550-76-8 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬